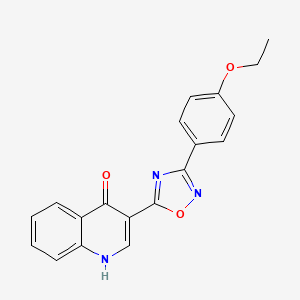

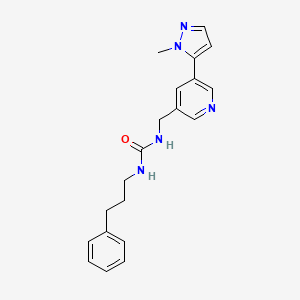

3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C19H15N3O3 and its molecular weight is 333.347. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Research on the synthesis of indole–quinoline–oxadiazoles, closely related to the compound , emphasizes their anticancer potential. These compounds exhibit significant in vitro cytotoxic potential against breast adenocarcinoma cell lines, showcasing the role of such structures in cancer drug development. A notable example is a compound that exhibited a low IC50 value against MCF7 cells, demonstrating its capability as a probable tubulin inhibitor, potentially disrupting microtubule formation and inducing G2/M phase cell cycle arrest (Kamath, Sunil, & Ajees, 2016).

Antimicrobial and Antiprotozoal Activities

A study on quinoxaline-oxadiazole hybrids revealed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. These compounds, particularly the lead compound in this series, showed significant activity in vitro and in a short-term in vivo model against T. cruzi, highlighting their potential as antimicrobial and antiprotozoal agents (Patel et al., 2017).

Anti-inflammatory and Analgesic Activities

Another study synthesized novel 8-hydroxy quinolin based 1,3,4-oxadiazoles and evaluated them for anti-inflammatory, analgesic, ulcerogenic, and antimicrobial activities. The findings indicate that these compounds, particularly a few identified derivatives, significantly inhibited rat paw edema and showed moderate to good antimicrobial activity, with minimal ulcerogenic potential compared to standard drugs (Alam et al., 2011).

Antioxidant Properties

New (1,3,4-oxadiazol-2-yl)-1H-benzo[h]quinolin-4-one derivatives, including glucose and xylose hydrazones, demonstrated moderate to high antioxidant activities. These compounds' synthesis and evaluation underline the importance of 1,3,4-oxadiazole derivatives in developing potential antioxidant agents (Fadda et al., 2011).

Wirkmechanismus

Target of Action

The primary target of TCMDC-125156 is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum . This makes PfCLK3 a validated drug target in malaria that offers prophylactic, transmission blocking, and curative potential .

Mode of Action

TCMDC-125156 interacts with PfCLK3, inhibiting its function . The inhibition of PfCLK3 disrupts the processing of parasite RNA, which is crucial for the survival of the parasite . This interaction results in parasiticidal activity at any stage of the parasite life cycle where RNA splicing plays an essential role .

Biochemical Pathways

The inhibition of PfCLK3 by TCMDC-125156 affects the RNA splicing pathway in the malarial parasite . PfCLK3, along with other members of the PfCLK family, plays a role in the processing of parasite RNA . Therefore, the inhibition of PfCLK3 disrupts this process, leading to the death of the parasite .

Pharmacokinetics

The compound has been described as a promising lead compound for the development of new antimalarials , suggesting that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of TCMDC-125156’s action is the death of the malarial parasite . By inhibiting PfCLK3, TCMDC-125156 disrupts the processing of parasite RNA, which is essential for the survival of the parasite . This leads to parasiticidal activity at any stage of the parasite life cycle where RNA splicing plays an essential role .

Action Environment

The compound has been tested against parasites collected from patients in the field , suggesting that it is effective in real-world conditions.

Biochemische Analyse

Biochemical Properties

TCMDC-125156 has been shown to interact with the PfProRS enzyme, inhibiting its activity . This interaction is believed to be allosteric in nature, meaning that TCMDC-125156 binds to a site on the enzyme distinct from the active site, altering the enzyme’s conformation and reducing its activity .

Cellular Effects

The inhibition of PfProRS by TCMDC-125156 has profound effects on the cellular processes of the malaria parasite. PfProRS is essential for protein synthesis in the parasite, and its inhibition disrupts this process, leading to the death of the parasite .

Molecular Mechanism

TCMDC-125156 exerts its effects at the molecular level through its binding interactions with PfProRS. The compound binds to the enzyme in an allosteric manner, inducing a conformational change that reduces the enzyme’s activity . This results in the inhibition of protein synthesis, a vital process for the survival and proliferation of the malaria parasite .

Temporal Effects in Laboratory Settings

The effects of TCMDC-125156 on PfProRS and the malaria parasite have been observed over time in laboratory settings. The compound has been shown to have a potent inhibitory effect on the enzyme, with this effect being sustained over the duration of the experiments conducted .

Metabolic Pathways

TCMDC-125156 is involved in the metabolic pathway of protein synthesis in the malaria parasite, specifically through its inhibition of PfProRS . This enzyme is a key player in the translation process, linking specific amino acids to their corresponding tRNA molecules .

Transport and Distribution

The specific transport and distribution mechanisms of TCMDC-125156 within cells and tissues are not currently known. Given its potent effects on PfProRS, it is likely that the compound is able to effectively penetrate the parasite’s cells and reach its target enzyme .

Subcellular Localization

The subcellular localization of TCMDC-125156 is likely to be closely linked to its target, PfProRS. As this enzyme is involved in protein synthesis, it is likely to be found in the cytoplasm of the parasite’s cells, where translation occurs . Therefore, it can be inferred that TCMDC-125156 also localizes to these areas in order to exert its inhibitory effects .

Eigenschaften

IUPAC Name |

3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3/c1-2-24-13-9-7-12(8-10-13)18-21-19(25-22-18)15-11-20-16-6-4-3-5-14(16)17(15)23/h3-11H,2H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUKQDSGOWVUII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B2701494.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2701498.png)

![N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B2701499.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2701506.png)

![4-methyl-3-(5-methylthiophen-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2701509.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2701510.png)

![3-[(2-Chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid](/img/structure/B2701511.png)

![3-Methyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2701512.png)

![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2701514.png)